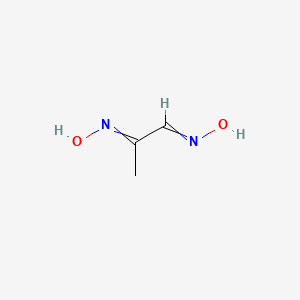

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine

Übersicht

Beschreibung

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine is a compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an N-OH group, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. For instance, the reaction of an oxime with hydroxylamine can yield the desired compound. The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of hydroxylamines, including this compound, often involves the reduction of nitro compounds or the oxidation of amines. These processes can be catalyzed by transition metals or other catalysts to enhance efficiency and selectivity . The use of plasma-electrochemical cascade pathways has also been explored for the sustainable synthesis of hydroxylamines from air and water .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the hydroxylamine group .

Major Products

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products have diverse applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine include:

N-hydroxybenzimidazole: Known for its applications in C-H functionalization reactions.

O-benzoylhydroxylamine: Used as an electrophilic aminating reagent in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine is a derivative of hydroxylamine, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antibacterial agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group that is pivotal in its biological interactions. Hydroxylamines are recognized for their ability to act as nucleophiles, which can engage in various chemical reactions, including the formation of oximes and nitrones.

Antibacterial Properties

Recent studies have highlighted the potential of N-hydroxylamines as antibacterial agents. For instance, a study synthesized a library of N-substituted hydroxylamines and evaluated their activity against drug-resistant bacteria. The compounds were shown to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria, thereby demonstrating significant antibacterial effects against both Gram-positive and Gram-negative strains.

Table 1: Antibacterial Activity of Selected N-Hydroxylamine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | SI (Selectivity Index) |

|---|---|---|---|

| 12 | Pseudomonas aeruginosa | < 70 | 10.5 |

| 15 | Escherichia coli | < 60 | 11.4 |

| 11 | Bacillus anthracis | < 50 | 21.3 |

| 8 | Staphylococcus aureus | < 50 | 5.3 |

The selectivity index (SI) indicates the therapeutic potential of these compounds, with higher values suggesting lower toxicity to eukaryotic cells compared to their antibacterial efficacy .

The mechanism by which N-hydroxylamines exert their antibacterial effects primarily involves the inhibition of RNR, which is crucial for bacterial proliferation. By disrupting DNA synthesis, these compounds effectively hinder bacterial growth and biofilm formation, making them promising candidates in combating antibiotic resistance .

Study on Hydroxylamine Derivatives

A study published in Nature explored the synthesis and evaluation of various hydroxylamine derivatives, including this compound. The findings indicated that certain derivatives exhibited potent antibacterial activity with low cytotoxicity in mammalian cells. The therapeutic index was calculated based on the ratio of cytotoxic concentration to the minimum inhibitory concentration (MIC), demonstrating favorable safety profiles for several compounds .

Hydroxylamine's Role in Metabolism

Another significant aspect of hydroxylamines is their role in cellular metabolism. Hydroxylamine has been shown to interact with various enzymes, potentially leading to mutagenic effects under certain conditions. However, it has also demonstrated anticancer properties by inhibiting tumor growth in animal models . This dual nature highlights the complexity of hydroxylamines in biological systems.

Eigenschaften

IUPAC Name |

N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHGQZJWAXFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878699 | |

| Record name | Propanal, 2-(hydroxyimino)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804-15-5 | |

| Record name | Propanal, 2-(hydroxyimino)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.